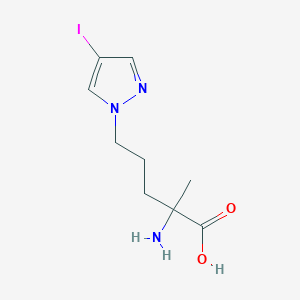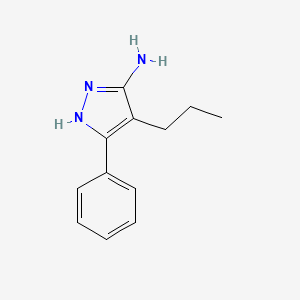
3-Phenyl-4-propyl-1h-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-4-propyl-1h-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry This compound, in particular, features a phenyl group at the 3-position, a propyl group at the 4-position, and an amine group at the 5-position of the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4-propyl-1h-pyrazol-5-amine can be achieved through several methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. This reaction typically requires a catalyst, such as copper or palladium, and can be carried out under mild conditions . Another method involves the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization and subsequent functionalization .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. One-pot multi-component reactions are favored due to their simplicity and high yield. These reactions involve the condensation of aromatic aldehydes, hydrazine derivatives, and alkynes, followed by cyclization to form the pyrazole ring . The use of continuous flow reactors and automated synthesis platforms further enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-4-propyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Functionalized pyrazole derivatives with various substituents.
Applications De Recherche Scientifique
3-Phenyl-4-propyl-1h-pyrazol-5-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Phenyl-4-propyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and inflammation . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-4,5-dihydro-1-phenylpyrazole: This compound has a similar pyrazole ring structure but lacks the propyl group at the 4-position.
5-Amino-3-(4-methylphenyl)-1-phenylpyrazole: This compound features a methylphenyl group instead of a propyl group at the 4-position.
Uniqueness
The presence of both phenyl and propyl groups, along with the amine functionality, allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C12H15N3 |
|---|---|
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
5-phenyl-4-propyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-2-6-10-11(14-15-12(10)13)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H3,13,14,15) |
Clé InChI |
ZMAQBTZXXQUJBV-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(NN=C1N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


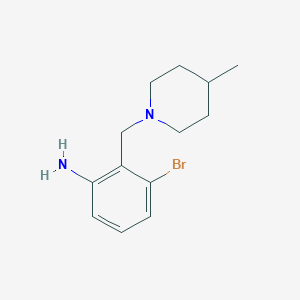
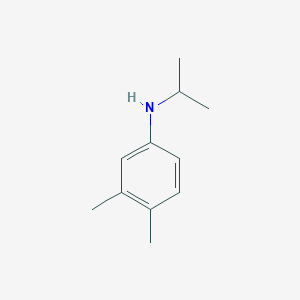
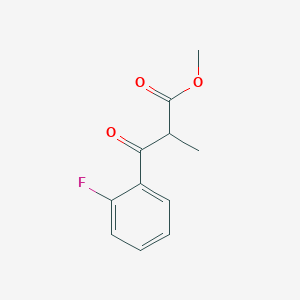
![3',4'-Dihydrospiro[cyclobutane-1,2'-pyrano[2,3-b]pyridine]-4'-one](/img/structure/B13639430.png)
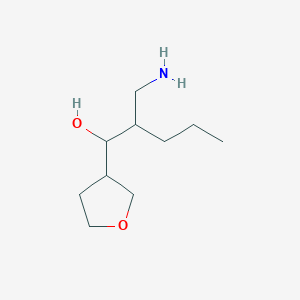
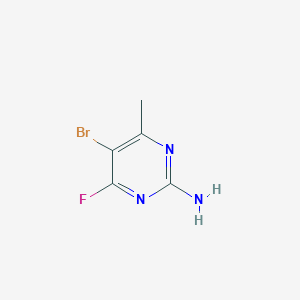
![Benzyl 3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13639451.png)
![methyl (6S,7S)-7-(hydroxycarbamoyl)-6-(4-phenylpiperazine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13639460.png)
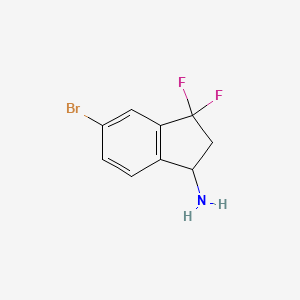
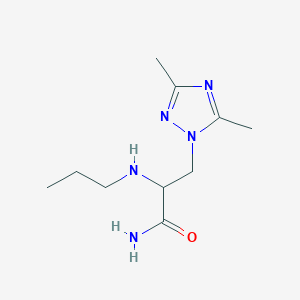
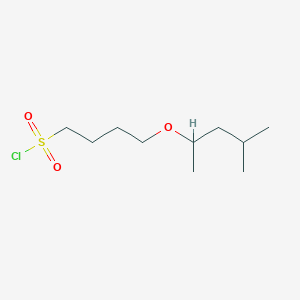
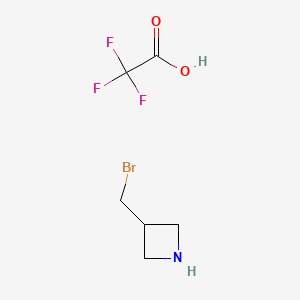
![2-{Bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13639483.png)
